molecular formula C6H10BrCl2O3P B14634532 Phosphonic acid, (1-bromoethenyl)-, bis(2-chloroethyl) ester CAS No. 55952-55-1

Phosphonic acid, (1-bromoethenyl)-, bis(2-chloroethyl) ester

Cat. No.: B14634532
CAS No.: 55952-55-1
M. Wt: 311.92 g/mol
InChI Key: BXCYACAHLKAMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (1-bromoethenyl)-, bis(2-chloroethyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic acid group, a bromoethenyl group, and two chloroethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-bromoethenyl)-, bis(2-chloroethyl) ester typically involves the reaction of phosphonic acid derivatives with bromoethenyl and chloroethyl reagents. One common method includes the esterification of phosphonic acid with 2-chloroethanol, followed by the addition of 1-bromoethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-bromoethenyl)-, bis(2-chloroethyl) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of phosphonic acid derivatives with lower oxidation states.

    Substitution: The bromoethenyl and chloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states. Substitution reactions can result in the formation of various functionalized phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (1-bromoethenyl)-, bis(2-chloroethyl) ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-bromoethenyl)-, bis(2-chloroethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-chloroethenyl)-, bis(2-chloroethyl) ester
  • Phosphonic acid, (1-bromoethenyl)-, bis(2-bromoethyl) ester
  • **Phosphonic acid,

Properties

CAS No.

55952-55-1

Molecular Formula

C6H10BrCl2O3P

Molecular Weight

311.92 g/mol

IUPAC Name

1-[bis(2-chloroethoxy)phosphoryl]-1-bromoethene

InChI

InChI=1S/C6H10BrCl2O3P/c1-6(7)13(10,11-4-2-8)12-5-3-9/h1-5H2

InChI Key

BXCYACAHLKAMDC-UHFFFAOYSA-N

Canonical SMILES

C=C(P(=O)(OCCCl)OCCCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.